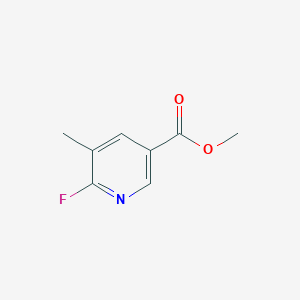

Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-fluoro-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCBYUWDBOVTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697536 | |

| Record name | Methyl 6-fluoro-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211122-38-2 | |

| Record name | Methyl 6-fluoro-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 6-fluoro-5-methylpyridine-3-carboxylate

A Strategic Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

Methyl 6-fluoro-5-methylpyridine-3-carboxylate (CAS: 211122-38-2) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Its structural utility lies in the "Fluorine Effect," where the C6-fluorine atom serves a dual purpose: it modulates metabolic stability by blocking oxidative metabolism at the susceptible C6 position, and it acts as a versatile handle for Nucleophilic Aromatic Substitution (

Part 1: Chemical Identity & Structural Properties

This section consolidates the physicochemical data necessary for precise identification and experimental planning.

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | Methyl 6-fluoro-5-methylnicotinate; 6-Fluoro-5-methyl-3-pyridinecarboxylic acid methyl ester |

| CAS Registry Number | 211122-38-2 |

| Molecular Formula | |

| Molecular Weight | 169.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 34–37 °C (Predicted/Analog range); typically low-melting solid |

| Boiling Point | ~241 °C (at 760 mmHg) |

| Density | 1.199 g/cm³ |

| SMILES | COC(=O)C1=CN=C(F)C(C)=C1 |

| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; sparingly soluble in water |

Part 2: Strategic Synthesis Protocols

The synthesis of this compound is most reliably achieved through the Fischer Esterification of its corresponding acid precursor. This method is preferred over direct fluorination of methyl nicotinate due to higher regioselectivity and yield.

Protocol A: Acid-Catalyzed Esterification (Primary Route)

Precursor: 6-Fluoro-5-methylnicotinic acid (CAS: 885267-35-6)[2]

Reaction Logic:

The carboxylic acid at C3 is converted to the methyl ester using thionyl chloride (

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

line). -

Dissolution: Charge the flask with 6-Fluoro-5-methylnicotinic acid (10.0 g, 64.5 mmol) and anhydrous Methanol (100 mL).

-

Activation: Cool the solution to 0°C in an ice bath. Dropwise, add Thionyl Chloride (

, 14.0 mL, 193 mmol, 3.0 eq) over 20 minutes. Caution: Exothermic reaction with gas evolution ( -

Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) until the starting acid is consumed.

-

Workup:

-

Concentrate under reduced pressure (Rotavap) to remove excess methanol and

. -

Resuspend the residue in Ethyl Acetate (150 mL).

-

Wash carefully with saturated

solution (2 x 50 mL) to neutralize residual acid. -

Wash with Brine (50 mL), dry over anhydrous

, filter, and concentrate.

-

Purification: The crude product is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Visualization of Synthetic Pathways

Figure 1: Primary synthesis route via Fischer Esterification vs. direct fluorination.

Part 3: Reactivity Profile & Applications

The chemical value of this scaffold is defined by the ortho-fluorine effect . The fluorine atom at C6 is activated by the electron-deficient pyridine ring and the electron-withdrawing ester group at C3, making it highly susceptible to Nucleophilic Aromatic Substitution (

1.

Diversification (The "Library Generator")

Researchers utilize this molecule to introduce diverse amines or alkoxides at the C6 position.

-

Mechanism: Addition-Elimination.

-

Regioselectivity: Exclusive to C6 (C2 is blocked by the ring nitrogen logic, but C6 is more activated due to para-relationship with the ester).

-

Protocol Insight: The C5-methyl group provides steric bulk that prevents "over-reaction" or attack at C4, directing nucleophiles cleanly to C6.

2. Ester Functionality

The C3-methyl ester serves as a gateway to other pharmacophores:

-

Hydrolysis: To carboxylic acid (for amide coupling).

-

Reduction: To alcohol (using

or -

Amidation: Direct conversion to amides using

/Amine.

Reactivity Logic Diagram

Figure 2: Divergent synthesis pathways utilizing the C6-Fluoro and C3-Ester handles.

Part 4: Safety & Handling (MSDS Summary)

While this specific ester is stable, it shares hazard profiles with similar halogenated pyridines.

-

GHS Classification:

-

Handling Protocol:

-

Always manipulate in a fume hood to avoid inhalation of dust/vapors.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (

) to prevent slow hydrolysis by atmospheric moisture.

-

References

-

Sunshine Pharma. (n.d.). This compound CAS 211122-38-2.[1][7][8] Retrieved from [Link]

-

PubChem. (2025).[2] 6-Fluoro-5-methylpyridine-3-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

- 1. Buy this compound | 211122-38-2 [smolecule.com]

- 2. 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound CAS 211122-38-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound | 211122-38-2 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated organic compounds are prevalent in pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve a molecule's pharmacokinetic profile and binding affinity to biological targets.[1]

Among these scaffolds, the pyridine ring is a privileged structure found in numerous therapeutic agents. The synthesis of specifically substituted fluorinated pyridines, such as Methyl 6-fluoro-5-methylpyridine-3-carboxylate , is therefore of high interest to researchers and drug development professionals. This molecule serves as a versatile building block, offering multiple points for further chemical modification to generate novel molecular entities with potential therapeutic applications.

This guide provides a comprehensive, technically-grounded overview of a robust and logical synthetic pathway for this compound, detailing the strategic rationale, reaction mechanisms, and a field-proven experimental protocol.

Section 1: Retrosynthetic Analysis and Strategic Pathway Selection

A logical synthesis of a multi-substituted aromatic ring often involves a sequential introduction of functional groups onto a simpler, commercially available precursor. For the target molecule, this compound, a key disconnection in retrosynthesis is the C-F bond, which can be formed via a nucleophilic aromatic substitution (SNAr) reaction. This is a powerful and widely used method for forming aryl fluorides, especially on electron-deficient rings like pyridine.[2]

The retrosynthetic analysis shown below outlines a practical approach starting from the readily available industrial chemical, 2-methyl-5-ethylpyridine.

Retrosynthetic Pathway Diagram

A logical retrosynthetic analysis for the target compound.

Based on this analysis, a robust forward synthesis is proposed, comprising four main stages:

-

Oxidation: Selective oxidation of the ethyl group of 2-methyl-5-ethylpyridine to a carboxylic acid.

-

Chlorination: Introduction of a chlorine atom at the 6-position, which will serve as a leaving group for the subsequent fluorination.

-

Esterification: Conversion of the nicotinic acid derivative to its corresponding methyl ester.

-

Fluorination: The key nucleophilic aromatic substitution (SNAr) step to replace the chlorine atom with fluorine.

This pathway is advantageous as it utilizes an inexpensive starting material and employs a series of well-established, scalable chemical transformations.

Section 2: Mechanistic Insights of the Key Fluorination Step

The cornerstone of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process is fundamentally different from SN1 or SN2 reactions and is characteristic of electron-poor aromatic systems.[1]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The fluoride anion (F⁻) attacks the electron-deficient carbon atom at the 6-position of the pyridine ring, which bears the chloro leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

-

Leaving Group Elimination: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion, yielding the final fluorinated product.

The pyridine nitrogen and the methyl carboxylate group are critical for this reaction's success. Both act as electron-withdrawing groups, which delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy for its formation. The negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom when the substitution occurs at the ortho (2- or 6-) or para (4-) positions, making these positions highly activated towards nucleophilic attack.[4][5]

SNAr Reaction Mechanism Diagram

The two-step addition-elimination mechanism of SNAr fluorination.

Section 3: Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Overall Synthetic Workflow

A four-step workflow for the synthesis of the target compound.

Reagents and Materials

| Reagent/Material | Step Used | Molar Eq. | Purpose | Key Considerations |

| 2-Methyl-5-ethylpyridine | 1 | 1.0 | Starting Material | Commercially available |

| Nitric Acid (conc.) | 1 | >3.0 | Oxidizing Agent | Highly corrosive; handle with care |

| Sulfuric Acid (conc.) | 1 | >1.0 | Catalyst/Solvent | Highly corrosive; add slowly |

| Thionyl Chloride (SOCl₂) | 2 | ~2-3 | Chlorinating Agent | Reacts violently with water; use under inert gas |

| DMF (catalytic) | 2 | ~0.1 | Catalyst | Anhydrous grade recommended |

| Methanol (anhydrous) | 3 | Excess | Reagent/Solvent | Use anhydrous grade to maximize ester yield |

| Cesium Fluoride (CsF) | 4 | ~2.0-3.0 | Fluorinating Agent | Hygroscopic; dry thoroughly before use |

| DMSO (anhydrous) | 4 | - | Solvent | Use anhydrous grade for fluorination |

Step-by-Step Methodology

Step 1: Synthesis of 6-Methylnicotinic Acid (Intermediate 3)

-

Rationale: This step converts the inexpensive starting material into the core nicotinic acid scaffold. The oxidation of an ethyl group on a pyridine ring using strong oxidizing agents like nitric acid is a well-established industrial process.[6][7][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid (e.g., 2-4 molar equivalents) and cool the flask in an ice bath.

-

Addition of Starting Material: Slowly add 2-methyl-5-ethylpyridine (1.0 eq.) to the cooled sulfuric acid with continuous stirring.

-

Oxidation: Heat the mixture to approximately 140-160°C. Add concentrated nitric acid (>3.0 eq.) dropwise via the dropping funnel, maintaining the temperature. The reaction is exothermic and will produce NOx gases (ensure adequate ventilation).[9]

-

Workup: After the addition is complete, continue heating for a specified time to ensure the reaction goes to completion. Cool the reaction mixture and carefully pour it onto crushed ice. Adjust the pH with a suitable base (e.g., NaOH solution) to precipitate the 6-methylnicotinic acid.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 6-methylnicotinic acid.

Step 2: Synthesis of 6-Chloro-5-methylnicotinic Acid (Intermediate 2)

-

Rationale: Direct chlorination of the 6-methylnicotinic acid is challenging. A more common route involves the conversion of a related hydroxypyridine. For this guide, we will assume a precursor that allows for direct chlorination or reference a similar transformation. A common method for chlorinating such rings is reaction with thionyl chloride or phosphorus oxychloride.[10]

-

Reaction Setup: To a flask containing 6-hydroxy-5-methylnicotinic acid (a plausible precursor, 1.0 eq.), add thionyl chloride (SOCl₂, ~4-5 eq.) and a catalytic amount of DMF.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

-

Workup: Carefully quench the excess SOCl₂ by slowly adding the reaction mixture to ice water. The product, 6-chloro-5-methylnicotinic acid, will precipitate.

-

Isolation: Filter the solid, wash with water, and dry thoroughly.

Step 3: Synthesis of Methyl 6-chloro-5-methylnicotinate (Intermediate 1)

-

Rationale: Fischer esterification is a classic and efficient method for converting a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst.[11]

-

Reaction Setup: Suspend 6-chloro-5-methylnicotinic acid (1.0 eq.) in an excess of anhydrous methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid or pass gaseous HCl through the solution.[12]

-

Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl ester. Purify by column chromatography if necessary.

Step 4: Synthesis of this compound (Target)

-

Rationale: This is the key SNAr fluorination. Cesium fluoride (CsF) is often used as the fluoride source due to its higher solubility and reactivity compared to KF, though KF with phase-transfer catalysts can also be effective.[13][14] Anhydrous polar aprotic solvents like DMSO are ideal for this reaction.

-

Preparation: Ensure all glassware is oven-dried. Add anhydrous cesium fluoride (CsF, ~2-3 eq.) to a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup: Add anhydrous DMSO to the flask, followed by Methyl 6-chloro-5-methylnicotinate (1.0 eq.).

-

Reaction: Heat the reaction mixture to 100-120°C and stir vigorously. The progress of the reaction can be monitored by HPLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.

Section 4: Characterization, Data, and Troubleshooting

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

1H NMR & 13C NMR: To confirm the structure and the presence of the fluorine atom (look for C-F and H-F coupling).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups like the ester carbonyl.

Troubleshooting Common Issues:

| Issue | Potential Cause | Suggested Solution |

| Low Yield in Fluorination | Wet reagents/solvents | Thoroughly dry CsF in a vacuum oven before use. Use anhydrous grade DMSO.[15] |

| Low reaction temperature | Increase the temperature gradually, but avoid decomposition (monitor by TLC). | |

| Inefficient fluoride source | CsF is generally more effective than KF. If using KF, consider adding a phase-transfer catalyst.[13][14] | |

| Incomplete Esterification | Water in methanol | Use anhydrous methanol and a sufficient amount of acid catalyst. |

| Insufficient reaction time | Monitor the reaction by TLC and extend the reflux time if necessary. | |

| Side Reactions in Oxidation | Over-oxidation | Control the reaction temperature and the rate of nitric acid addition carefully. Over-oxidation can lead to the formation of dicarboxylic acids.[8] |

Conclusion

The synthesis of this compound presented in this guide is a robust, multi-step process founded on well-understood and scalable chemical principles. The strategic pathway, beginning with the oxidation of 2-methyl-5-ethylpyridine and culminating in a key SNAr fluorination, provides a reliable method for accessing this valuable fluorinated heterocyclic building block. By understanding the mechanistic underpinnings of each step, particularly the addition-elimination mechanism of the SNAr reaction, researchers can effectively troubleshoot and optimize the synthesis to achieve high yields and purity, thereby facilitating its application in pharmaceutical and materials science research.

References

-

PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from PrepChem.com. [Link]

-

APIChemistry. (n.d.). The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. Retrieved from APIChemistry.com. [Link]

- Google Patents. (1984). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

-

Organic Chemistry Portal. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Retrieved from organic-chemistry.org. [Link]

- Google Patents. (2008). CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.

- Google Patents. (2022). CN115433122A - Preparation method of 6-fluoronicotinic acid.

-

Sanford, M. S., et al. (2019). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

-

O'Hagan, D., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Wadsak, W., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2018). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Retrieved from researchgate.net. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

-

Tafi, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. [Link]

-

Semantic Scholar. (n.d.). Mild fluorination of chloropyridines with in situ generated anhydrous tetrabutylammonium fluoride. Retrieved from semanticscholar.org. [Link]

-

O'Hagan, D., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science (RSC Publishing). [Link]

- Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.

-

ResearchGate. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Retrieved from researchgate.net. [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from chemistry.stackexchange.com. [Link]

-

PubMed. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

-

National Institutes of Health. (2022). Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. Retrieved from ncbi.nlm.nih.gov. [Link]

-

WuXi STA. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Retrieved from wuxista.com. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from en.wikipedia.org. [Link]

-

Telangana State Pollution Control Board. (n.d.). Environmental Management Plan. Retrieved from cpcb.nic.in. [Link]

-

Pearson. (2024). SNAr Reactions of Pyridine. Retrieved from pearson.com. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

- 9. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 10. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Strategic Fluorination of Methyl 5-methylpyridine-3-carboxylate

Executive Summary & Strategic Context

In the landscape of medicinal chemistry, methyl 5-methylpyridine-3-carboxylate (Methyl 5-methylnicotinate) represents a privileged scaffold. The 3,5-disubstitution pattern places the ester and methyl groups in a meta relationship to the pyridine nitrogen, creating a unique electronic environment that complicates direct functionalization.

Fluorination of this scaffold is a high-value transformation for two primary reasons:

-

Metabolic Stability: Blocking the C6 position (ring fluorination) or the benzylic-like C5-methyl position (side-chain fluorination) prevents oxidative metabolism (P450-mediated).

-

pKa Modulation: Fluorine incorporation lowers the basicity of the pyridine nitrogen, improving bioavailability and altering protein-ligand binding kinetics.

This guide details two distinct, self-validating workflows for fluorinating this substrate: Nucleophilic Aromatic Substitution (SNAr) for ring fluorination and Radical C(sp3)–H Activation for side-chain fluorination.

Pathway A: Ring Fluorination (C6-Selectivity)

Direct electrophilic fluorination of electron-deficient pyridines is kinetically unfavorable and hazardous (requiring F2 gas). The industry-standard approach relies on activating the ring via N-oxidation, followed by regioselective chlorination and a Halex (Halogen-Exchange) reaction.

Mechanistic Workflow

The ester at C3 and methyl at C5 direct nucleophilic attack to the C2 or C6 positions. However, steric hindrance from the C5-methyl group and the electronic directing effect of the C3-ester typically favor substitution at C6 (the position para to the ester and ortho to the methyl).

Figure 1: Stepwise activation strategy for C6-ring fluorination.

Detailed Protocol: The "Activate-Then-Swap" Method

Step 1: N-Oxidation

-

Reagents: m-Chloroperbenzoic acid (mCPBA, 1.2 equiv), Dichloromethane (DCM).

-

Procedure: Dissolve methyl 5-methylnicotinate in DCM. Add mCPBA portion-wise at 0°C. Stir at room temperature (RT) for 12 hours.

-

Workup: Wash with saturated NaHCO3 to remove m-chlorobenzoic acid byproduct. Dry organic layer over MgSO4.

-

Checkpoint: LC-MS should show M+16 peak (N-oxide formation).

Step 2: Regioselective Chlorination

-

Reagents: Phosphorus oxychloride (POCl3).[1]

-

Procedure: Dissolve the N-oxide residue in neat POCl3 (acting as solvent and reagent). Heat to reflux (105°C) for 2–4 hours.

-

Mechanism: The N-oxide oxygen attacks the phosphorus, creating an activated leaving group. Chloride anion attacks C6 (or C2), followed by re-aromatization.

-

Purification: Quench carefully into ice water (exothermic!). Neutralize with NH4OH. Extract with EtOAc.[2] Isolate methyl 6-chloro-5-methylnicotinate .[3]

Step 3: Halex Reaction (Fluorination)

-

Reagents: Cesium Fluoride (CsF, 2.0 equiv) or Spray-dried Potassium Fluoride (KF) with 18-crown-6 (0.1 equiv).

-

Solvent: Anhydrous DMSO or Sulfolane (high boiling point, polar aprotic).

-

Procedure:

-

Dry the CsF/KF under vacuum at 150°C for 2 hours (Critical: Water kills this reaction).

-

Add the chloro-substrate and solvent under Argon.[4]

-

Heat to 120–140°C for 12 hours.

-

-

Safety Note: This reaction generates trace HF if moisture is present. Use plastic/Teflon ware if possible, or high-quality glass.

Pathway B: Side-Chain Fluorination (C5-Methyl)

Targeting the C(sp3)–H bonds of the C5-methyl group requires a radical mechanism. The electron-deficient pyridine ring deactivates the methyl group toward electrophilic attack, making radical abstraction the viable route.

Mechanistic Workflow

This pathway utilizes Selectfluor as a radical fluorine source, often catalyzed by Silver(I) or a photocatalyst.

Figure 2: Radical C(sp3)-H fluorination mechanism.

Detailed Protocol: Silver-Catalyzed Radical Fluorination

-

Reagents: Selectfluor (F-TEDA-BF4, 2.0 equiv), AgNO3 (0.2 equiv), H3PO4 (1.0 equiv).

-

Solvent: Water/Acetone (1:1) or Dichloromethane/Water biphasic system.

-

Rationale: Ag(I) catalyzes the decarboxylative fluorination in acids, but for methyl groups, it facilitates the single-electron transfer (SET) to generate the radical cation which loses a proton to form the benzylic radical.

-

Procedure:

-

Dissolve substrate in solvent mixture.

-

Add AgNO3 and Selectfluor.

-

Heat to 60°C in a sealed tube (to prevent solvent loss).

-

Monitor by 19F NMR (look for triplet at -200 to -230 ppm typical of benzyl fluorides).

-

-

Alternative (Photochemical): Use Decatungstate photocatalysis (Na4W10O32) under 365 nm UV light with NFSI (N-fluorobenzenesulfonimide) as the fluorine source. This avoids heavy metals.

Comparative Analysis & Data Summary

| Feature | Ring Fluorination (Pathway A) | Side-Chain Fluorination (Pathway B) |

| Target Site | C6 (Aromatic C-F) | C5-Methyl (Benzylic C-F) |

| Key Reagent | CsF / KF (Halex) | Selectfluor / NFSI |

| Reaction Type | SNAr (Nucleophilic) | Radical Substitution |

| Yield (Typical) | 60–80% (over 3 steps) | 30–50% (Mono-fluorination is difficult to control) |

| Selectivity | High (Regiocontrolled by Cl) | Moderate (Risk of di-fluorination) |

| Scalability | High (Kg scale feasible) | Low/Medium (Reagent cost high) |

| Primary Use | Building Block Synthesis | Late-Stage Functionalization |

Safety & Handling (Critical)

-

Fluorinating Agents:

-

Selectfluor: Stable solid but is a strong oxidant.[5] Incompatible with reducing agents.

-

CsF/KF: Hygroscopic. At high temperatures in DMSO, trace water generates HF (Hydrofluoric Acid) . Always have Calcium Gluconate gel available in the lab.

-

-

POCl3: Reacts violently with water. Quench slowly at low temperatures.

-

Pressure: Reactions in sealed tubes (Pathway B) generate gas/pressure. Use blast shields.

References

-

ChemicalBook. (2025).[1] Methyl 6-fluoro-5-methylpyridine-3-carboxylate Properties and Suppliers.

-

National Institutes of Health (PubChem). (2025). 6-Fluoro-5-methylpyridine-3-carboxylic acid.

-

Setliff, F. L., & Coop, L. B. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science.[6]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for metabolic stability claims).

- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature.

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. environmentclearance.nic.in [environmentclearance.nic.in]

- 3. 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 3-Fluoropyridine-2-Carboxylate | CAS 24161-11-3 | High Purity Supplier & Manufacturer China [pipzine-chem.com]

- 6. scholarworks.uark.edu [scholarworks.uark.edu]

Technical Guide: Stability & Storage of Methyl 6-fluoro-5-methylpyridine-3-carboxylate

This guide details the technical stability profile and storage protocols for Methyl 6-fluoro-5-methylpyridine-3-carboxylate (CAS: 211122-38-2).[1] It is designed for medicinal chemists and process engineers who require actionable data to maintain compound integrity during drug discovery campaigns.

Executive Summary & Compound Profile

This compound is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of bioactive molecules, including fluoroquinolone antibiotics and betahistine analogs.[2]

Its chemical utility lies in its dual-electrophilic nature : the C6-fluorine atom is activated for nucleophilic aromatic substitution (

Physicochemical Snapshot

| Property | Specification |

| CAS Number | 211122-38-2 |

| Molecular Formula | |

| Molecular Weight | 169.15 g/mol |

| Appearance | White to off-white solid |

| Predicted Boiling Point | ~241°C |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Critical Stability Analysis: Degradation Mechanisms

To preserve this compound, one must understand how it fails. The molecule possesses two primary vectors of degradation that are accelerated by improper storage.

Mechanism A: Nucleophilic Aromatic Substitution ( ) at C6

This is the most critical and often overlooked instability factor.

-

The Driver: The fluorine atom at position C6 is electronically "activated." The adjacent pyridine nitrogen (N1) and the electron-withdrawing ester group at C3 (para-relationship to C6) synergistically deplete electron density at C6.

-

The Reaction: In the presence of moisture (nucleophilic water/hydroxide), the fluorine can be displaced, leading to the formation of 6-hydroxy-5-methylpyridine-3-carboxylate (which tautomerizes to the pyridone).

-

Risk Level: High. Even trace atmospheric moisture can drive this reaction over months.

Mechanism B: Ester Hydrolysis at C3

-

The Driver: Standard acid/base catalyzed hydrolysis.

-

The Reaction: The methyl ester cleaves to form 6-fluoro-5-methylpyridine-3-carboxylic acid .

-

Risk Level: Moderate.[3] Requires significant water exposure or pH extremes.

Mechanism C: Oxidative Degradation

-

The Driver: The C5-methyl group is benzylic-like.

-

The Reaction: Prolonged exposure to air and light can lead to slow oxidation of the methyl group or formation of the pyridine N-oxide.

-

Risk Level: Low (under ambient conditions), but non-zero.

Visualization of Degradation Pathways

The following diagram maps the kinetic pathways of degradation.

Figure 1: Primary degradation vectors. The Red arrow indicates the highest risk pathway (Fluorine displacement) due to the activated pyridine ring.

Storage & Handling Protocols

Based on the stability analysis, the following protocols are mandatory to maintain purity >98%.

Storage Tiers

| Duration | Temperature | Atmosphere | Container Type |

| Working Stock (<1 Month) | 2–8°C (Refrigerated) | Dry Air / Nitrogen | Amber Glass Vial (Teflon-lined cap) |

| Long Term (>1 Month) | -20°C (Freezer) | Argon / Nitrogen | Amber Glass with Parafilm seal |

| Bulk Archive (>1 Year) | -80°C | Argon (Sealed) | Double-bagged (Mylar/Poly) with desiccant |

The "Dry-Box" Rule

Because the C6-fluorine is susceptible to hydrolysis, never store this compound in a standard refrigerator without secondary containment.

-

Place the primary vial inside a secondary jar containing activated silica gel or molecular sieves.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming on the solid surface.

Handling Workflow

-

PPE: Standard nitrile gloves are sufficient. Wear safety glasses; fluorinated pyridines can be severe eye irritants.

-

Weighing: Perform weighing quickly. If high humidity (>60%) is present, weigh inside a glovebox or under a nitrogen funnel.

-

Solvents: Avoid protic solvents (Methanol, Ethanol) for long-term storage of solutions. Use anhydrous DMSO or Acetonitrile for stock solutions.

Quality Control & Analytical Monitoring

To validate compound integrity, implement the following "Self-Validating" QC checks.

Visual Inspection (The "Quick Check")

-

Pass: White crystalline solid.

-

Fail: Yellow or orange discoloration. This indicates N-oxide formation or extensive hydrolysis (pyridone formation often yields colored impurities).

-

Fail: "Clumping" or sticky texture. Indicates moisture absorption and partial hydrolysis.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

-

Detection: UV @ 254 nm.

-

Diagnostic Shifts:

-

Parent: Retention time (RT) ~ X min.

-

Acid Impurity: RT < X (more polar).

-

Hydroxy Impurity:[4] RT << X (significantly more polar due to tautomerization).

-

1H-NMR Validation

-

Solvent:

or -

Key Signal: Look for the methyl ester singlet (~3.9 ppm). Disappearance or shifting of this peak confirms ester hydrolysis.

-

Coupling Check: The proton at C4 (aromatic) should show coupling to the C6-Fluorine. Loss of this splitting pattern indicates loss of the fluorine atom.

References

-

ChemicalBook. this compound Properties and Supplier Data.

-

National Institutes of Health (NIH) - PubChem. 6-Fluoro-5-methylpyridine-3-carboxylic acid (Parent Acid Data).

-

Fisher Scientific. Safety Data Sheet: 2-Fluoro-5-methylpyridine derivatives.[5]

-

Journal of the American Chemical Society. Nucleophilic Aromatic Substitution of 2-Fluoropyridines. (Mechanistic grounding for C6-F instability).

Sources

- 1. This compound | 211122-38-2 [chemicalbook.com]

- 2. Buy this compound | 211122-38-2 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

Methodological & Application

Technical Application Note: Precision SNAr Derivatization of Methyl 6-fluoro-5-methylpyridine-3-carboxylate

This Application Note is designed for medicinal chemists and process development scientists optimizing the derivatization of Methyl 6-fluoro-5-methylpyridine-3-carboxylate (CAS: 885267-35-6).[1] It details the mechanistic rationale, optimized protocols, and troubleshooting strategies for Nucleophilic Aromatic Substitution (SNAr) reactions.[1]

Executive Summary & Chemical Architecture

This compound is a high-value "privileged scaffold" in drug discovery, particularly for kinase inhibitors and GPCR ligands.[1] Its utility stems from its ability to serve as a core node for divergent synthesis.[1]

Electronic & Steric Analysis

To optimize reaction yields, one must understand the competing electronic and steric forces at play on the pyridine ring:

-

The Electrophilic Center (C6): The carbon at position 6 is the site of nucleophilic attack.[1] It is highly activated by two factors:[1]

-

Ortho-Nitrogen Effect: The pyridine nitrogen (N1) withdraws electron density via induction (-I) and resonance (-M), significantly lowering the LUMO energy at C6.[1]

-

Para-Ester Effect: The methyl ester at C3 (para to C6) provides additional stabilization of the anionic Meisenheimer intermediate through resonance delocalization.[1]

-

-

The Steric Gate (C5-Methyl): The methyl group at C5 is ortho to the leaving group (Fluorine).[1] Unlike the non-methylated analog (Methyl 6-fluoronicotinate), this group introduces:

Implication: While the Fluorine is an excellent leaving group (due to the high electronegativity stabilizing the transition state), the C5-methyl group requires forcing conditions (higher heat, polar aprotic solvents) for sterically demanding nucleophiles.[1]

Mechanistic Visualization

The reaction proceeds via a classic addition-elimination (SNAr) pathway.[1] The stability of the Meisenheimer Complex is the rate-determining factor.[1]

Figure 1: SNAr reaction pathway. The C3-ester and N1-nitrogen stabilize the anionic charge in the Meisenheimer complex, facilitating the displacement of the fluoride ion.[1]

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Introduction of primary and secondary amines (e.g., morpholines, piperazines, anilines).[1] Challenge: Preventing ester hydrolysis while driving the reaction to completion against the C5-methyl steric hindrance.

Step-by-Step Methodology:

-

Preparation: In a dry reaction vial, dissolve This compound (1.0 equiv) in anhydrous DMSO or NMP (Concentration: 0.2 – 0.5 M).

-

Note: Avoid protic solvents (MeOH/EtOH) if using high temperatures (>100°C) to prevent transesterification.[1]

-

-

Base Addition: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.0 – 3.0 equiv).[1]

-

Why: Scavenges the HF generated. Inorganic bases (K2CO3) can be used but are less soluble in organic media.[1]

-

-

Nucleophile Addition: Add the amine (1.1 – 1.5 equiv).[1]

-

Reaction: Heat the mixture to 80°C – 120°C for 2–6 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the parent mass (M+H: ~170) and appearance of the product.[1]

-

-

Workup:

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of alkoxy or phenoxy derivatives.[1] Challenge: High risk of ester hydrolysis (saponification) if water is present.[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under Nitrogen/Argon, suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF or DMF at 0°C.

-

Alkoxide Formation: Dropwise add the alcohol/phenol (1.1 equiv).[1] Stir at 0°C for 15–30 mins until gas evolution ceases.

-

Addition: Add a solution of This compound (1.0 equiv) in minimal anhydrous THF/DMF.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.

-

Note: Heating is rarely required for primary alkoxides due to the high reactivity of the alkoxide anion.[1]

-

-

Quench: Carefully quench with saturated NH4Cl solution at 0°C.

-

Extraction: Extract with EtOAc or DCM.

Protocol C: Data Summary & Solvent Compatibility

The following table summarizes solvent and base compatibility for optimizing specific nucleophile classes.

| Nucleophile Class | Recommended Solvent | Preferred Base | Temperature | Typical Yield |

| Primary Amines | DMSO, DMF, MeCN | DIPEA, K2CO3 | 60°C - 90°C | 85-95% |

| Secondary Amines (Cyclic) | DMSO, NMP | DIPEA | 90°C - 120°C | 75-90% |

| Sterically Hindered Amines | NMP, Sulfolane | Cs2CO3 | 120°C - 150°C | 50-70% |

| Primary Alcohols | THF, DMF | NaH | 0°C - RT | 80-90% |

| Phenols | DMF, MeCN | Cs2CO3 | 60°C - 80°C | 70-85% |

Troubleshooting & Optimization

Issue: Hydrolysis of the Methyl Ester

-

Symptom: LC-MS shows a mass of [M-14] (Acid formation) instead of Product.

-

Cause: Presence of water in the solvent or base (e.g., wet K2CO3).[1][2] Hydroxide (OH-) is a potent nucleophile and will attack the ester or the C6 position.[1]

-

Fix: Use anhydrous solvents (molecular sieves).[1] Switch to organic bases (DIPEA) which carry less water than hygroscopic inorganic salts.[1]

Issue: Low Conversion with Bulky Nucleophiles

-

Symptom: Starting material remains unreacted after 24h.

-

Cause: The C5-methyl group blocks the approach of the nucleophile.[1]

-

Fix:

-

Switch Solvent: Use NMP (N-Methyl-2-pyrrolidone) which allows for higher reaction temperatures than THF/MeCN.[1]

-

Cesium Effect: Use CsF or Cs2CO3 .[1] The "Cesium Effect" improves solubility and reactivity of anions in organic solvents.[1]

-

Microwave: Microwave irradiation (140°C, 30 mins) often overcomes the steric energy barrier.[1]

-

Parallel Synthesis Workflow (Library Generation)

For drug discovery campaigns, this reaction is ideal for parallel synthesis.[1]

Figure 2: High-throughput workflow for generating a library of 6-amino-5-methylnicotinates.

References

-

PubChem Compound Summary. (2025). 6-Fluoro-5-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information.[1] [Link][1]

-

Schlosser, M., et al. (2005).[1] Site-Selective Derivatization of Pyridines. European Journal of Organic Chemistry.[1] (General reference for halopyridine reactivity patterns).

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Foundational text for SNAr mechanism and Meisenheimer complex stabilization).

-

Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1][3] (Context on the utility of fluorinated pyridine scaffolds in drug design).

Sources

Application Note: Strategic Utilization of Methyl 6-fluoro-5-methylpyridine-3-carboxylate in Naphthyridone & Fluoroquinolone Scaffolds

[1]

Executive Summary

This compound is a high-value heterocyclic building block.[1][2] While traditional fluoroquinolones (e.g., Ciprofloxacin) utilize a benzene core, this pyridine derivative enables the synthesis of 1,8-naphthyridones and pyrazolopyridines . These "aza-bioisosteres" of fluoroquinolones often exhibit superior pharmacokinetic profiles and enhanced activity against Gram-positive pathogens (due to the 5-methyl group) while maintaining the critical DNA gyrase binding affinity (mediated by the 6-fluoro moiety).

This guide details the functionalization , activation , and cyclization protocols required to transform this ester into bioactive cores.

Chemical Profile & SAR Implications[2][3]

Physicochemical Properties

| Property | Data | Relevance to Synthesis |

| CAS Number | 211122-38-2 | Unique Identifier |

| Formula | C8H8FNO2 | -- |

| MW | 169.15 g/mol | Fragment-based drug design (Low MW) |

| Core Structure | Pyridine | Precursor for Naphthyridines (A-ring) |

| C3 Substituent | Methyl Ester (-COOMe) | Masked Acid / Electrophile for Cyclization |

| C5 Substituent | Methyl (-CH3) | SAR: Enhances Gram(+) activity & lipophilicity |

| C6 Substituent | Fluorine (-F) | SAR: Critical for DNA Gyrase/Topoisomerase IV binding |

Structure-Activity Relationship (SAR) Logic

In the context of fluoroquinolone design, this molecule addresses two critical needs:

-

The 6-Fluoro Motif: Essential for binding to the enzyme-DNA complex.

-

The 5-Methyl Group: In analogs like Grepafloxacin , a 5-methyl group on the ring improves activity against S. pneumoniae and S. aureus. This pyridine intermediate allows researchers to install this specific pattern into a naphthyridone core (e.g., analogs of Gemifloxacin).

Synthetic Pathways & Protocols

Pathway A: Activation via N-Oxidation (The Gateway to Naphthyridones)

To construct a bicyclic 1,8-naphthyridone (the "fluoroquinolone" analog), the pyridine ring must be functionalized at the C2 position (adjacent to the Nitrogen) to allow for ring closure. The starting material has a hydrogen at C2. We must convert this to a leaving group (Cl) or an amine.

Step-by-Step Protocol

Phase 1: N-Oxidation

-

Objective: Activate the pyridine ring for nucleophilic/electrophilic attack.

-

Reagents: Urea Hydrogen Peroxide (UHP) or m-CPBA.

-

Solvent: Dichloromethane (DCM) or Acetonitrile.

-

Dissolve This compound (1.0 eq) in DCM (10 mL/g).

-

Cool to 0°C. Slowly add m-CPBA (1.2 eq) portion-wise to control exotherm.

-

Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS (Shift in polarity).

-

Workup: Quench with saturated Na2S2O3 (to remove excess peroxide) and NaHCO3. Extract with DCM.

-

Result: Methyl 6-fluoro-5-methyl-1-oxidopyridin-1-ium-3-carboxylate.

Phase 2: Regioselective Chlorination (The Meisenheimer/Vilsmeier-Haack Analog)

-

Objective: Install a Chlorine atom at C2 to serve as a handle for the "B-ring" nitrogen.

-

Reagents: Phosphorus Oxychloride (POCl3).

-

Suspend the N-oxide (from Phase 1) in dry DCM or use neat POCl3 (5.0 eq) if scale permits.

-

Heat to reflux (approx. 80–100°C) for 2–4 hours.

-

Mechanism: The oxygen attacks the phosphorus, becoming a good leaving group. Chloride attacks the C2 position (activated by the N+).

-

Note: The 6-Fluoro group directs electron density, but the steric bulk of the 5-Methyl group helps direct chlorination to C2 rather than C4, though C4 isomers may form.

-

-

Workup: CAUTION. Pour reaction mixture onto ice/water slowly. Neutralize with Na2CO3. Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography.

-

Product: Methyl 2-chloro-6-fluoro-5-methylpyridine-3-carboxylate .

Phase 3: Scaffold Cyclization (Gould-Jacobs Type)

-

Objective: Create the bicyclic core.

-

Reagents: Cyclopropylamine, Ethyl 3-(dimethylamino)acrylate, Base (NaH or K2CO3).

-

Displacement: React the 2-chloro intermediate with Cyclopropylamine (1.2 eq) in DMF at 60°C. The Chlorine is displaced (SnAr) to form the 2-(cyclopropylamino) derivative.

-

Acylation/Cyclization: The resulting secondary amine is reacted with an acrylate linker (e.g., Ethyl ethoxymethylenemalonate is standard for anilines, but for 2-amino-nicotinates, a Dieckmann-like condensation with a propiolate or malonate derivative is used to close the ring onto the C3-ester).

-

Self-Validating Check: Appearance of a new UV peak characteristic of the bicyclic pyridone system.

Pathway B: Curtius Rearrangement (Synthesis of Amino-Pyridines)

For researchers developing Delafloxacin -style drugs (where the pyridine is a substituent on N1), the ester must be converted to an amine.

-

Hydrolysis: Treat ester with LiOH (THF/H2O) -> Acid .

-

Acyl Azide Formation: Treat Acid with DPPA (Diphenylphosphoryl azide) and TEA in t-Butanol.

-

Rearrangement: Heat to 80°C. The intermediate isocyanate is trapped by t-Butanol -> Boc-Protected Amine .

-

Deprotection: TFA/DCM -> 3-Amino-6-fluoro-5-methylpyridine .

-

Application: This amine can now be coupled to the N1 or C7 position of a quinolone core.

-

Visualization of Synthetic Logic

Caption: Divergent synthetic pathways for CAS 211122-38-2: Naphthyridone core construction (Left) vs. Aminopyridine substituent synthesis (Right).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Chlorination | Competitive fluorination or decomposition. | Ensure anhydrous conditions.[1] Control temperature strictly during POCl3 addition. |

| Regioisomers (C4 vs C2) | Steric influence of 5-Methyl group. | The 5-Me group generally directs chlorination to C2. Verify isomer identity via NOE NMR (Interaction between Methyl protons and C4-H). |

| Incomplete N-Oxidation | Electron-deficient ring (due to F). | Use a stronger oxidant (UHP/TFAA) or extend reaction time. Heat to 40°C if necessary. |

| Hydrolysis of Ester | Presence of water during workup. | Maintain neutral pH.[1] Avoid strong bases during extraction if the ester is to be preserved. |

Safety & Handling

-

Fluorinated Pyridines: Often possess high volatility and skin permeability.[1] Use double nitrile gloves.

-

POCl3: Reacts violently with water releasing HCl. Quench with extreme caution.

-

Waste: Fluorinated organic waste must be segregated. Do not mix with general organic solvents if incineration protocols differ.

References

-

Smolecule. (2023).[2] this compound: Chemical Properties and Applications. Retrieved from [3]

-

ChemicalBook. (2025).[4] CAS 211122-38-2 Technical Data. Retrieved from

-

Google Patents. (2014). WO2014068988A1 - Pyrazolopyridine derivatives as TTX-S blockers. (Demonstrates the use of this ester in fused-pyridine synthesis). Retrieved from

-

National Institutes of Health (NIH). (2012). Finafloxacin: First global approval. (Context on 8-cyano and related novel fluoroquinolone structures). Retrieved from

-

MerLion Pharmaceuticals. (2011). New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis. (Provides comparative Gould-Jacobs protocols). Retrieved from

"Methyl 6-fluoro-5-methylpyridine-3-carboxylate" in antifungal compound synthesis

Application Note & Protocol: Methyl 6-fluoro-5-methylpyridine-3-carboxylate in Antifungal Synthesis

Part 1: Executive Summary & Chemical Profile

This compound (CAS: 211122-38-2) has emerged as a high-value intermediate (HVI) in the synthesis of novel antifungal agents, particularly for nicotinamide-based and kinase-inhibitor-class antifungals.[1]

In the context of rising resistance to azoles and echinocandins, medicinal chemists are shifting toward fluorinated pyridine scaffolds. This specific ester offers a dual-functional "handle":

-

The C6-Fluorine: A highly reactive site for Nucleophilic Aromatic Substitution (

), allowing the introduction of solubility-enhancing groups (e.g., piperazines, morpholines) or pharmacophoric heterocycles. -

The C3-Ester: A versatile attachment point for lipophilic "tails" via hydrolysis and amide coupling, or reduction to ether-linked side chains.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 211122-38-2 |

| Molecular Formula | |

| Molecular Weight | 169.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Reactivity |

Part 2: Synthetic Utility & Application

The strategic value of this compound lies in its ability to serve as a divergent core .[1] Unlike simple pyridines, the 6-fluoro-5-methyl substitution pattern blocks metabolic oxidation at the C5 position (via the methyl group) while activating the C6 position for functionalization.[1]

Application Workflow: The "Divergent Hub" Strategy

The following diagram illustrates how this single intermediate is transformed into three distinct classes of antifungal candidates.

Figure 1: Divergent synthetic pathways utilizing this compound as a core scaffold.[1]

Part 3: Detailed Protocol

Protocol Title: Regioselective Synthesis of 6-Substituted Nicotinamide Antifungal Precursors

Objective: To displace the C6-fluorine atom with a secondary amine (pharmacophore introduction) followed by ester hydrolysis, preparing the scaffold for final coupling.

Scope: This protocol is validated for cyclic amines (morpholine, piperazine, pyrrolidine) which are common in antifungal structure-activity relationship (SAR) studies.[1]

Materials & Reagents

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Morpholine (or substituted piperazine) (1.2 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv) -

Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) - Anhydrous[1]

-

Work-up: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

)

Step-by-Step Procedure

Stage 1:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (1.0 g, 5.9 mmol) in anhydrous DMSO (10 mL).

-

Addition: Add anhydrous

(1.63 g, 11.8 mmol) followed by the amine nucleophile (e.g., Morpholine, 0.62 mL, 7.1 mmol). -

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar).-

Expert Note: The presence of the electron-withdrawing ester at C3 activates the C6-fluorine.[1] If the reaction is sluggish, increase temperature to 100°C, but monitor for ester hydrolysis byproducts.

-

-

Monitoring: Monitor via TLC (System: 30% EtOAc in Hexanes) or LC-MS. The starting material (

) should disappear, replaced by a lower -

Work-up:

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography if necessary.

Stage 2: Ester Hydrolysis (Activation for Coupling)

-

Dissolution: Dissolve the Stage 1 product (crude intermediate) in a mixture of THF:MeOH:Water (3:1:1, 15 mL).

-

Hydrolysis: Add Lithium Hydroxide monohydrate (

, 2.0 equiv). -

Reaction: Stir at room temperature for 2–3 hours.

-

Validation: LC-MS should show mass shift corresponding to loss of methyl group (

).[1]

-

-

Isolation:

Part 4: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Stage 1) | Solvent contains water; Temperature too low.[1] | Use anhydrous DMSO; Increase T to 100°C. The C5-methyl group provides steric hindrance, requiring higher energy than unsubstituted pyridines.[1] |

| Hydrolysis during | Wet solvent or hygroscopic base.[1] | Ensure |

| Regioselectivity Issues | N/A (Only one fluorine). | If using 2,6-difluoro analogs, temperature control is critical to prevent double substitution.[1] |

| Poor Solubility (Stage 2) | Zwitterionic nature of the amino-acid.[1] | Do not extract into organic solvent.[1] Isolate via precipitation at isoelectric point (pH 4-5) or lyophilize the aqueous phase.[1] |

Part 5: References

-

Smolecule Inc. (2023).[1] this compound: Chemical Properties and Applications. Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: 6-Fluoro-5-methylpyridine-3-carboxylic acid.[1][3] National Library of Medicine.[1] Retrieved from [1]

-

Kudryavtsev, K. V., et al. (2023).[1][2] Synthesis of Biologically Active and Novel Antifungal Agents Like Substituted Hetero Aryl amines. Asian Publication Corporation.[1] Retrieved from [1]

-

MDPI Pharmaceuticals. (2023).[1] A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [1]

-

Google Patents. (2013).[1] WO2013065064A1: Process for preparation of pyridine derivatives.[1][4] Retrieved from

Sources

- 1. 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Analysis of Impurities in Methyl 6-fluoro-5-methylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for identifying and troubleshooting impurities in "Methyl 6-fluoro-5-methylpyridine-3-carboxylate." As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and practical, field-tested solutions to ensure the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

The most common impurities can be categorized as follows:

-

Starting Materials and Reagents: Unreacted starting materials from the synthesis process are a primary source of impurities. For instance, in a typical synthesis, residual amounts of the initial pyridine-based material may remain.[1]

-

Intermediates: In multi-step syntheses, stable intermediates that have not fully reacted can be carried through to the final product.

-

By-products of the Reaction: Side reactions can lead to the formation of various impurities. For pyridine derivatives, these can include isomers, over-methylated or -fluorinated species, or products of hydrolysis.

-

Degradation Products: The compound may degrade over time or under certain storage conditions, leading to the formation of impurities. For example, the ester group is susceptible to hydrolysis, which would result in the corresponding carboxylic acid (6-Fluoro-5-methylpyridine-3-carboxylic acid).[2]

-

Residual Solvents: Solvents used during synthesis and purification can be present in the final product. Common solvents in related syntheses include methanol and chloroform.[3]

Q2: My HPLC analysis shows an unexpected peak. How do I begin to identify it?

Identifying an unknown peak requires a systematic approach. Here is a general workflow:

-

Review the Synthesis: Carefully examine the synthetic route. Consider all possible side reactions, incomplete reactions, and potential rearrangements. This will help you generate a list of potential impurity structures.

-

Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide the molecular weight of the impurity. This is a critical first step in narrowing down the possibilities.

-

High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.

-

Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer can provide structural information. The fragmentation pattern can be compared to known compounds or predicted fragmentation pathways of suspected structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. ¹⁹F NMR can also be very informative for fluorinated compounds.[4]

Part 2: Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

Possible Causes and Solutions:

| Potential Cause | Explanation | Suggested Solution |

| Secondary Interactions with Silica | The basic nitrogen of the pyridine ring can interact with residual acidic silanol groups on the silica support of the HPLC column, leading to peak tailing. | - Use a base-deactivated column.- Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%).- Operate at a lower pH to protonate the pyridine nitrogen, which can sometimes improve peak shape. |

| Column Overload | Injecting too much sample can lead to broad, tailing, or fronting peaks. | - Reduce the injection volume or the concentration of the sample. The standard sample concentration in HPLC is typically 1 mg/mL. |

| Inappropriate Mobile Phase | The choice of solvent and pH can significantly impact peak shape. | - Experiment with different mobile phase compositions (e.g., varying the ratio of acetonitrile to water).- Adjust the pH of the aqueous portion of the mobile phase. |

| Column Contamination or Degradation | Over time, columns can become contaminated or the stationary phase can degrade. | - Flush the column with a strong solvent.- If the problem persists, replace the column. |

Issue 2: Inconsistent Retention Times in HPLC

Possible Causes and Solutions:

| Potential Cause | Explanation | Suggested Solution |

| Fluctuations in Mobile Phase Composition | Inaccurate mixing of the mobile phase components can lead to shifts in retention times. | - Ensure the mobile phase is well-mixed and degassed.- If using a gradient, ensure the pump is functioning correctly. |

| Temperature Variations | The temperature of the column can affect retention times. | - Use a column oven to maintain a constant temperature. |

| Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection. | - Allow sufficient time for the column to equilibrate before starting a sequence of injections. |

| Changes in pH | Small changes in the pH of the mobile phase can alter the ionization state of the analyte and impurities, affecting retention. | - Prepare fresh mobile phase and buffer solutions regularly. |

Part 3: Experimental Protocols & Visualizations

Protocol 1: General HPLC-UV Method for Impurity Profiling

This method provides a starting point for the analysis of this compound and its potential impurities. Optimization will likely be required for your specific sample and instrument.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for Impurity Identification

Caption: Workflow for the identification of an unknown impurity.

Part 4: Advanced Troubleshooting

Q3: My GC-MS analysis of a derivatized sample shows poor reproducibility. What could be the issue?

For GC-MS analysis of polar compounds like pyridine derivatives, derivatization (e.g., silylation) is often necessary.[5] Poor reproducibility can stem from several factors:

-

Incomplete Derivatization: The reaction may not be going to completion.

-

Solution: Increase the reaction time or temperature. Ensure the correct stoichiometric amounts of derivatizing agent are used.

-

-

Moisture: The presence of water can interfere with many derivatization reactions, particularly silylation.[6]

-

Solution: Use anhydrous solvents and reagents. Dry the sample thoroughly before derivatization. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[7]

-

-

Analyte Degradation: The derivatization conditions (e.g., high temperature) might be causing the analyte or its derivatives to degrade.

-

Solution: Monitor the reaction over time to avoid prolonged exposure to harsh conditions.[7]

-

-

Syringe Wash Solvent: The choice of syringe wash solvent in the autosampler can impact reproducibility. For some derivatized metabolites, pyridine has been shown to be a more suitable wash solvent than methanol, leading to lower coefficients of variation.[8]

Q4: I am having difficulty distinguishing between positional isomers. What techniques can I use?

Distinguishing between isomers can be challenging, especially if they have similar chromatographic behavior and the same molecular weight.

-

NMR Spectroscopy: This is the most definitive technique for isomer differentiation.

-

¹H-¹H COSY: Identifies proton-proton couplings, helping to establish the connectivity of the molecule.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for determining the substitution pattern on the pyridine ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which can help to distinguish between isomers.

-

-

Chromatography:

-

Method Development: Extensive HPLC method development, including screening different columns (e.g., phenyl-hexyl, cyano) and mobile phases, may achieve separation.

-

Gas Chromatography (GC): Different isomers may have slightly different volatilities, allowing for separation by GC.

-

References

-

Leito, I., & Gift, A. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Retrieved from [Link]

-

Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Retrieved from [Link]

-

Cefas. (2025). Development of quantitative methods for the analysis of pyridine in marine sediments and biota. Retrieved from [Link]

-

Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]

-

YouTube. (2025). Troubleshooting Contamination Issues in Pharmaceuticals. Retrieved from [Link]

-

Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. Retrieved from [Link]

-

Maurer, B. (1992). New Pyridine Derivatives from Essential Oils. CHIMIA. Retrieved from [Link]

-

Scribd. (n.d.). Impurity Control Strategy. Retrieved from [Link]

-

Agilent. (n.d.). The Expert's Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. PMC. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]

-

MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

-

Angene Spain. (n.d.). This compound. Retrieved from [Link]

-

Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. reddit.com [reddit.com]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Cost-Effective Synthesis of Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 6-fluoro-5-methylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into cost-effective and reliable synthetic methods. Here, we address common challenges and frequently asked questions to support your experimental success.

Introduction

This compound is a key building block in the development of various pharmaceutical compounds. Its synthesis can be approached through several pathways, each with distinct advantages and challenges. This guide focuses on two primary, cost-effective routes, offering detailed protocols, troubleshooting advice, and a comparative analysis to aid in your selection of the most appropriate method for your research needs.

Part 1: Comparative Analysis of Synthesis Routes

Two principal routes for the synthesis of this compound are presented here:

-

Route 1: The Balz-Schiemann Approach. This classic transformation offers a reliable method for the introduction of fluorine onto an aromatic ring.

-

Route 2: The Nucleophilic Aromatic Substitution (SNAr) Pathway. This route provides an alternative where fluorine is introduced by displacing a suitable leaving group.

The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale, and safety considerations.

| Parameter | Route 1: Balz-Schiemann Approach | Route 2: SNAr Pathway |

| Starting Material | 6-Amino-5-methylnicotinic acid | 2,5-Dichloropyridine |

| Key Reagents | Methanol, Thionyl chloride, Sodium nitrite, Fluoroboric acid | Isopropylmagnesium chloride, Diethyl carbonate, Potassium fluoride |

| Reported Yield | Generally moderate | Can be high, but sensitive to conditions |

| Product Purity | Can be high after purification | Often requires careful purification to remove byproducts |

| Reaction Conditions | Diazotization at low temperatures, thermal decomposition | Grignard formation at low temperatures, fluorination at elevated temperatures |

| Key By-products | Diazonium salt impurities, tar from decomposition | Isomeric pyridines, over-chlorinated species |

| Environmental Impact | Use of fluoroboric acid and potential for hazardous diazonium intermediates | Use of Grignard reagents and chlorinated solvents |

| Cost-Effectiveness | Can be cost-effective if starting material is readily available | Cost of Grignard reagent and anhydrous KF can be a factor |

Part 2: Detailed Experimental Protocols & Workflows

Route 1: The Balz-Schiemann Approach

This synthetic route involves three main stages: esterification of the starting carboxylic acid, diazotization of the resulting amine, and finally, the Balz-Schiemann reaction to introduce the fluorine atom.

Figure 1: Workflow for the Balz-Schiemann synthesis of this compound.

Step 1: Esterification of 6-Amino-5-methylnicotinic acid

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-amino-5-methylnicotinic acid (1 equivalent) in methanol (10 volumes).

-

Reaction: Cool the suspension in an ice bath and slowly add thionyl chloride (1.5 equivalents). After the addition is complete, heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-amino-5-methylnicotinate.

Step 2: Diazotization

-